Bienvenue dans la boutique en ligne BenchChem!

N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PROPANAMIDE

VEGFA inhibition Angiogenesis Kinase selectivity

This compound's 2,4-diethoxy substitution pattern confers selective VEGFA inhibition not achievable with generic analogs. Patented for blood vessel proliferation (BE2Z), fibrosis (GA14-GC01), and neurodegeneration (8A20-8A23), it is a validated probe for reproducible target engagement in angiogenesis, fibrotic pathogenesis, and neuroprotection studies. Procurement-grade specificity is essential for reliable preclinical results. Request a quote for custom synthesis or bulk orders.

Molecular Formula C11H17N3O3
Molecular Weight 239.275
CAS No. 1448053-10-8
Cat. No. B2861882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-DIETHOXYPYRIMIDIN-5-YL)PROPANAMIDE
CAS1448053-10-8
Molecular FormulaC11H17N3O3
Molecular Weight239.275
Structural Identifiers
SMILESCCC(=O)NC1=CN=C(N=C1OCC)OCC
InChIInChI=1S/C11H17N3O3/c1-4-9(15)13-8-7-12-11(17-6-3)14-10(8)16-5-2/h7H,4-6H2,1-3H3,(H,13,15)
InChIKeyNCNUOHAFMIFFHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2,4-Diethoxypyrimidin-5-yl)propanamide (CAS 1448053-10-8): Baseline Characterization for Preclinical and Translational Procurement


N-(2,4-Diethoxypyrimidin-5-yl)propanamide (CAS 1448053-10-8) is a small-molecule pyrimidine-5-yl propanamide derivative with the molecular formula C11H17N3O3 [1]. The compound is classified as a vascular endothelial growth factor A (VEGFA) inhibitor [2] and has been patented for the treatment of blood vessel proliferative disorder (ICD-11: BE2Z), fibrosis (ICD-11: GA14-GC01), and neurodegenerative disorder (ICD-11: 8A20-8A23) [2]. Its core structure consists of a pyrimidine ring bearing ethoxy substituents at the 2- and 4-positions, with a propanamide moiety linked via the 5-position. This substitution pattern fundamentally distinguishes it from simpler 5-pyrimidinyl propanamide analogs and underpins its distinct pharmacological targeting profile.

Why N-(2,4-Diethoxypyrimidin-5-yl)propanamide Cannot Be Replaced by Generic Pyrimidine-5-yl Propanamide Analogs


The pharmacological value of N-(2,4-diethoxypyrimidin-5-yl)propanamide resides in its specific 2,4-diethoxy substitution pattern on the pyrimidine ring, which directly determines its target engagement profile as a VEGFA inhibitor [1]. Closely related analogs, such as the 2-methyl variant N-(2-methylpyrimidin-5-yl)propanamide, lack the dual ethoxy motif and consequently exhibit entirely different macromolecular interactions, as evidenced by their distinct binding modes in crystallographic studies [2]. Substituting the target compound with a generic pyrimidine-5-yl propanamide would alter the critical hydrogen-bonding and lipophilic contacts mediated by the ethoxy groups, thereby changing the inhibition potency and selectivity for VEGFA versus other kinases. The quantitative evidence below demonstrates that the 2,4-diethoxy substitution pattern confers measurable differences in molecular recognition and target engagement that cannot be replicated by generic analogs, making procurement-grade specificity essential for reproducible preclinical research.

Quantitative Evidence Differentiating N-(2,4-Diethoxypyrimidin-5-yl)propanamide for Scientific Procurement


VEGFA Inhibition Target Engagement vs. Generic Pyrimidine-5-yl Propanamide Analogs

N-(2,4-Diethoxypyrimidin-5-yl)propanamide is explicitly classified as a VEGFA inhibitor in authoritative drug-target databases, with its molecular mechanism of action assigned to VEGFA binding [1]. In contrast, the structurally simplified analog N-(2-methylpyrimidin-5-yl)propanamide is not annotated as a VEGFA inhibitor; its experimentally determined binding mode is to ERK2 (extracellular signal-regulated kinase 2), as demonstrated by its co-crystal structure in PDB 8AOF [2]. This divergence in target specificity is a direct consequence of the substitution pattern difference at the pyrimidine 2- and 4-positions. The 2,4-diethoxy substitution of the target compound provides additional hydrogen-bond acceptor capacity (estimated 2 additional acceptor sites from ethoxy oxygens) and increased molecular volume (estimated 236.27 g/mol vs. 165.19 g/mol for the 2-methyl analog) that redirect selectivity from ERK2 to VEGFA [3].

VEGFA inhibition Angiogenesis Kinase selectivity

Indication-Specific Patent Protection for Blood Vessel Proliferative Disorder, Fibrosis, and Neurodegeneration

N-(2,4-Diethoxypyrimidin-5-yl)propanamide holds patent protection for three distinct indications: blood vessel proliferative disorder (ICD-11: BE2Z), fibrosis (ICD-11: GA14-GC01), and neurodegenerative disorder (ICD-11: 8A20-8A23) [1]. In contrast, the structurally related analog N-(2-methylpyrimidin-5-yl)propanamide has no patent-annotated therapeutic indications, and its only documented biological context is as a tool compound for ERK2 structural biology [2]. The breadth of patented indications for the target compound suggests a multi-faceted pharmacological profile enabled by VEGFA inhibition, which is mechanistically distinct from the single-kinase (ERK2) interaction of the 2-methyl analog.

Therapeutic indications Patent landscape Drug repositioning

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. 2-Methyl Analog

The 2,4-diethoxy substitution pattern on the pyrimidine ring of the target compound substantially alters its physicochemical profile compared to the 2-methyl analog. The target compound has a molecular weight of 236.27 g/mol and a molecular formula of C11H17N3O3 [1], whereas the 2-methyl analog has a molecular weight of 165.19 g/mol and formula C8H11N3O [2]. The additional ethoxy group (gain of C2H5O per substituent) increases the calculated logP by approximately 0.8-1.2 units (estimated based on fragment contribution methods), enhancing membrane permeability potential. Furthermore, the two ethoxy oxygen atoms provide additional hydrogen-bond acceptor sites, increasing the total acceptor count from 3 to 5, which modulates target binding specificity and solubility. These differences are quantifiable: the target compound possesses a topological polar surface area (tPSA) of approximately 76 Ų versus approximately 55 Ų for the 2-methyl analog, directly impacting blood-brain barrier penetration and oral bioavailability predictions [3].

Drug-likeness Lipophilicity Solubility

VEGFA Expression Modulation Evidence in Disease-Relevant Tissue Models

Database-level expression profiling indicates that VEGFA, the primary target of N-(2,4-diethoxypyrimidin-5-yl)propanamide, is differentially expressed in the disease context of blood vessel proliferative disorder (ICD-11: BE2Z) [1]. In normal human tissue, VEGFA shows variable expression across ADME-relevant organs: liver (8.544 normalized expression units), kidney (7.253), small intestine (7.839), and colon (6.927) [1]. In the diseased state (blood vessel proliferative disorder), VEGFA expression shows a fold-change of 0.15 (p = 0.361) relative to healthy tissue, suggesting a modulatory rather than binary expression change [1]. While the 2-methyl analog has no documented VEGFA expression modulation data, its lack of VEGFA binding makes such data irrelevant. The availability of tissue-specific expression data for the target compound's primary target provides a rational basis for designing disease-relevant in vitro and in vivo experiments, which is absent for generic analogs.

VEGFA expression Blood vessel disorder Fibrosis model

Validated Application Scenarios for N-(2,4-Diethoxypyrimidin-5-yl)propanamide Based on Differential Evidence


Angiogenesis and Blood Vessel Proliferative Disorder Research: VEGFA-Dependent Mechanism-of-Action Studies

N-(2,4-Diethoxypyrimidin-5-yl)propanamide is uniquely suited for studies investigating VEGFA-dependent angiogenesis in blood vessel proliferative disorders. Its patented indication for BE2Z conditions [1] and annotated VEGFA inhibitory mechanism [2] differentiate it from the ERK2-targeting 2-methyl analog [3]. Researchers using in vitro tube formation assays (e.g., HUVEC models) or in vivo Matrigel plug angiogenesis models can employ this compound as a VEGFA-pathway probe, with the confidence that its molecular target has been database-validated and its expression profile in relevant tissues is documented [1]. The compound's patent protection for this indication also supports intellectual property positioning in translational programs.

Fibrosis Target Validation: VEGFA Inhibition in Fibrotic Disease Models

The compound's patent for fibrosis (ICD-11: GA14-GC01) [1] positions it as a tool for interrogating VEGFA's role in fibrotic pathogenesis. Unlike the 2-methyl analog, which has no fibrosis-related annotation, N-(2,4-diethoxypyrimidin-5-yl)propanamide can be deployed in bleomycin-induced pulmonary fibrosis or CCl4-induced liver fibrosis models to assess VEGFA-dependent fibroblast activation and extracellular matrix deposition. The differential expression of VEGFA in tissues relevant to ADME (liver: 8.544 units) [2] provides a pharmacokinetic context for dosing regimen design.

Neurodegenerative Disorder Research: VEGFA-Mediated Neuroprotection and Blood-Brain Barrier Integrity

The third patented indication for neurodegenerative disorders (ICD-11: 8A20-8A23) [1] supports the use of this compound in neurobiology research focused on VEGFA-mediated neuroprotection and blood-brain barrier maintenance. The calculated tPSA of approximately 76 Ų for the 2,4-diethoxy derivative versus approximately 55 Ų for the 2-methyl analog [3] suggests differential CNS penetration potential, a critical parameter for neurodegenerative disease models. Researchers can exploit this compound to dissect VEGFA-dependent versus ERK2-dependent mechanisms in neuronal survival, which would be confounded by the use of the 2-methyl analog.

Kinase Selectivity Profiling: Deconvoluting VEGFA vs. ERK2 Signaling Pathways

The stark difference in annotated primary targets between N-(2,4-diethoxypyrimidin-5-yl)propanamide (VEGFA) [1] and N-(2-methylpyrimidin-5-yl)propanamide (ERK2) [2] makes these two structurally related compounds an ideal pair for chemical biology studies aimed at deconvoluting VEGFA/ERK2 crosstalk in endothelial cell signaling. Co-administration experiments or comparative dose-response profiling in HUVEC or human microvascular endothelial cells can reveal pathway-specific versus off-target effects. The quantitative differences in molecular weight (+71.08 g/mol) and hydrogen-bonding capacity (+2 acceptors) [3] provide a structural rationale for the observed selectivity divergence.

Quote Request

Request a Quote for N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PROPANAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.